1-(6,7-Dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone
Overview
Description
1-(6,7-Dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone, also known as 1-ethanone-1-(6,7-dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl) (EDDN) is a synthetic compound of interest to researchers in the field of organic chemistry. EDDN is a stable, colorless crystalline solid that is soluble in organic solvents and has a melting point of 64-65 °C. EDDN is an important building block for the synthesis of a variety of compounds, including dyes, pharmaceuticals, and agrochemicals.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Biofilm Inhibition : A study synthesized derivatives related to 1,4-benzodioxin and found that some exhibited inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis, along with displaying mild cytotoxicity (Abbasi et al., 2020).
Antimicrobial and Anticancer Properties : Another research synthesized 1,4-benzodioxin-based derivatives and evaluated them for antimicrobial and anticancer activities. Some compounds were identified as effective antimicrobial agents and potent anticancer agents against specific cancer cell lines (Verma et al., 2015).
Antibacterial and Enzyme Inhibition : A study synthesized N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives and found them to be potent antibacterial agents and moderate enzyme inhibitors (Abbasi et al., 2017).
Synthesis and Anticonvulsant Activity : Research on derivatives based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid indicated potential anticonvulsant activities, offering insights into novel therapeutic applications (Arustamyan et al., 2019).
Antibacterial and Anti-inflammatory Activity : Synthesized compounds based on 1,4-benzodioxin exhibited antibacterial and anti-inflammatory activities, suggesting their utility as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Synthesis and Reduction of Ethanones : Studies on the synthesis and reduction of ethanones, including those related to 1,4-benzodioxin, explored novel pathways for creating various derivatives with potential biological activities (Kwiecień & Szychowska, 2006).
Dual Antidepressant Action : Compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine showed dual action at serotonin receptors and serotonin transporter, highlighting their potential as new antidepressants (Silanes et al., 2004).
properties
IUPAC Name |
1-(6,7-dichloro-5-nitro-2,3-dihydro-1,4-benzodioxin-8-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO5/c1-4(14)5-6(11)7(12)8(13(15)16)10-9(5)17-2-3-18-10/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRNYIDMYLABGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=C(C(=C1Cl)Cl)[N+](=O)[O-])OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377096 | |
Record name | 1-(6,7-dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6,7-Dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone | |
CAS RN |
166816-12-2 | |
Record name | 1-(6,7-dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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